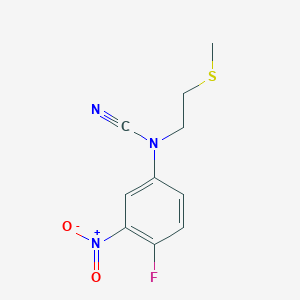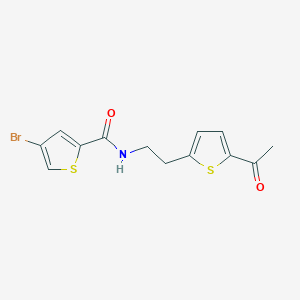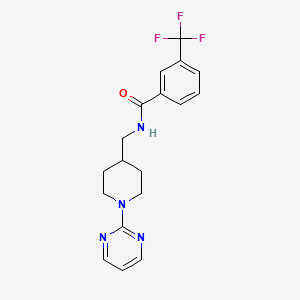
(4-Fluoro-3-nitrophenyl)-(2-methylsulfanylethyl)cyanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Fluoro-3-nitrophenyl azide is a chemical compound with the molecular formula C6H3FN4O2 . It is one of the oldest photolinkers used for photoaffinity labeling .
Synthesis Analysis
The synthesis of 4-fluoro-3-nitrophenyl azide has been explored in various studies . It has been used as a photolinker to produce the desired chemical linkage upon photo-irradiation .Molecular Structure Analysis
The molecular structure of 4-fluoro-3-nitrophenyl azide is represented by the formula C6H3FN4O2 .Chemical Reactions Analysis
4-Fluoro-3-nitrophenyl azide has been used in a variety of chemical reactions, particularly in the field of bioconjugation and functionalization of polymer surfaces . It has been used to immobilize biomolecules onto polymer surfaces and construct bioconjugates .Physical And Chemical Properties Analysis
The average mass of 4-fluoro-3-nitrophenyl azide is 182.112 Da and its monoisotopic mass is 182.024002 Da .Scientific Research Applications
Pharmacokinetics and Metabolism of SARMs
A study focused on the pharmacokinetics and metabolism of S-1, a member of selective androgen receptor modulators (SARMs), which shares a similar nitrophenyl group. This research explored the compound's potential as a therapeutic agent for androgen-dependent diseases, demonstrating low clearance, moderate distribution, and extensive metabolism in rats, highlighting the intricacies of its pharmacokinetic profile (Wu et al., 2006).
Metabolism of Flutamide
Another study investigated the metabolism of Flutamide, a nonsteroidal antiandrogen used in prostate cancer treatment. This research identified new metabolites and provided insights into the metabolic pathways of Flutamide, including the formation of reactive toxic metabolites, which may be relevant to understanding similar compounds' metabolic fates (Goda et al., 2006).
Photophysical Properties of Polyheterocyclic Compounds
Research on the synthesis and optical properties of indolizino[3,2-c]quinolines, which involved the condensation of 2-methylpyridines with 2-nitrophenyl groups, revealed these compounds' potential as fluorescent probes. This study's findings on their unique and desirable optical properties could inform the development of new materials for biomedical applications (Park et al., 2015).
Nickel-Catalyzed Cyanation
A study on the nickel-catalyzed cyanation of aryl sulfonates with Zn(CN)2 involving C-O bond cleavage provides a method to access nitrile products. This research might offer a synthetic pathway relevant to compounds with cyanamide groups, demonstrating the versatility of nickel catalysis in organic synthesis (Gan et al., 2018).
Mechanism of Action
Safety and Hazards
Future Directions
The versatile applications of 4-fluoro-3-nitrophenyl azide in the field of surface engineering, immobilization of biomolecules such as antibodies, enzymes, cells, carbohydrates, oligonucleotides, and DNA aptamers, and rapid diagnostics have been highlighted . Its simple, single-step preparation and ease of thermochemical and photochemical reactions with versatile polymers and biomolecules make it a promising compound for future research .
properties
IUPAC Name |
(4-fluoro-3-nitrophenyl)-(2-methylsulfanylethyl)cyanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FN3O2S/c1-17-5-4-13(7-12)8-2-3-9(11)10(6-8)14(15)16/h2-3,6H,4-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUTATLAXRMKCSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCN(C#N)C1=CC(=C(C=C1)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[(4-isopropylphenyl)methylene]-3-(4-methoxyphenyl)-2-thioxotetrahydro-4H-imidazol-4-one](/img/structure/B2781169.png)
![N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B2781170.png)
![4-Methyl-2-(5-pyridin-4-yl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-2-yl)phenol](/img/structure/B2781172.png)
![2-({7-[(4-fluorophenyl)methyl]-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}sulfanyl)-N-[(oxolan-2-yl)methyl]acetamide](/img/structure/B2781174.png)


![5-cyano-4-(2-fluorophenyl)-6-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-N-(2-methoxyphenyl)-2-methyl-1,4-dihydropyridine-3-carboxamide](/img/structure/B2781179.png)
![5-[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]-3-methyl-1,2,4-thiadiazole](/img/structure/B2781180.png)
![[1-(Trifluoromethyl)cycloheptyl]methanamine](/img/structure/B2781181.png)
![5-((2,4-dioxopentan-3-yl)thio)-1,3,7-trimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2781182.png)
![5-oxo-N-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2781185.png)
![2-{2-[4-(Trifluoromethyl)phenyl]-1,3-thiazol-4-yl}acetic acid](/img/structure/B2781186.png)

![3-cyclohexyl-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)propanamide](/img/structure/B2781192.png)